molecular formula C10H12N6O3 B2872549 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 338418-55-6

5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2872549
CAS No.: 338418-55-6
M. Wt: 264.245
InChI Key: WCJFVEVUHCTCFN-UHFFFAOYSA-N
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Description

5-[1-Amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate-derived compound featuring a pyrimidinetrione core substituted with a methyl group at positions 1 and 2. The key structural distinction lies in the 5-position, where a methylene group is functionalized with an amino group and a 1,2,4-triazole ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[2-(1,2,4-triazol-1-yl)ethanimidoyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3/c1-14-8(17)7(9(18)15(2)10(14)19)6(11)3-16-5-12-4-13-16/h4-5,11,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKFQUHHACGVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=N)CN2C=NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by its attachment to the pyrimidinetrione core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The triazole and pyrimidinetrione rings can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target. The triazole ring often plays a crucial role in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrimidinetrione scaffold is highly modular, enabling diverse substitutions that influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Structural Variations and Substituent Effects

Compound Name Substituent at Position 5 Key Structural Features Biological Activity/Notes
Target Compound 1-Amino-2-(1H-1,2,4-triazol-1-yl)ethylidene Amino-triazole group enhances polarity and hydrogen-bonding potential Likely targets enzymes or receptors requiring dual H-bond donors/acceptors
5-[(4-Bromo-3-thienyl)methylene]-1,3-dimethyl-pyrimidinetrione () 4-Bromo-3-thienylmethylene Bromothiophene introduces halogen bonding and π-stacking capabilities Potential antimicrobial/antiviral applications due to halogenated motifs
5-(2-Furylmethylene)-1-phenyl-pyrimidinetrione () 2-Furylmethylene Furyl group provides moderate electron-withdrawing effects Inhibits AAC(6')-Ib enzyme (Ki comparable to lead compounds)
5-[(3-Chlorophenoxy)ethylidene]-1,3-dimethyl-pyrimidinetrione () 3-Chlorophenoxyethylidene Chlorophenoxy group increases lipophilicity and membrane permeability Structural analog with potential CNS activity; no explicit bioactivity reported

Biological Activity

5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties based on current research findings.

  • Molecular Formula : C10H12N6O
  • Molecular Weight : 252.23 g/mol
  • CAS Number : 338418-55-6

The biological activity of this compound is primarily attributed to its triazole moiety, which is known for its ability to interact with various biological targets. Triazoles are recognized for their role in inhibiting enzymes involved in fungal cell wall synthesis and have been shown to possess significant pharmacological properties including:

  • Antimicrobial Activity : The compound exhibits activity against a range of bacterial and fungal pathogens due to its interference with ergosterol biosynthesis, a crucial component of fungal cell membranes .
  • Anticonvulsant Properties : Research indicates that derivatives of triazole compounds can exhibit anticonvulsant effects. In studies involving animal models, certain triazole derivatives showed comparable efficacy to established anticonvulsants like carbamazepine .

Biological Activity Data

Biological ActivityMechanismReference
AntimicrobialInhibition of ergosterol synthesis
AnticonvulsantModulation of neurotransmitter activity
AnticancerInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that triazole derivatives effectively inhibited the growth of Candida albicans and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance antimicrobial potency .
  • Anticonvulsant Effects :
    • In a picrotoxin-induced convulsion model, several triazole derivatives were evaluated for their anticonvulsant properties. The results showed that specific substitutions on the triazole ring significantly improved efficacy compared to standard treatments .
  • Anticancer Properties :
    • Compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines. For instance, studies on modified triazoles indicated potent antiproliferative effects against MCF-7 breast cancer cells .

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